molecular formula C22H19F3N2O B11029303 4,4,6,8-tetramethyl-1-{[3-(trifluoromethyl)phenyl]imino}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

4,4,6,8-tetramethyl-1-{[3-(trifluoromethyl)phenyl]imino}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11029303
M. Wt: 384.4 g/mol
InChI Key: XRKAJKXITZNZAW-UHFFFAOYSA-N
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Description

4,4,6,8-tetramethyl-1-{[3-(trifluoromethyl)phenyl]imino}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: , also known by its chemical formula C20H18F3N3O , is a fascinating compound with a complex structure. Let’s break it down:

  • The pyrrolo[3,2,1-ij]quinolin core consists of a fused pyrrole and quinoline ring system, which imparts unique properties.
  • The trifluoromethyl group (CF3) enhances the compound’s lipophilicity and influences its reactivity.
  • The phenylimino moiety contributes to its biological activity.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for this compound, but one common approach involves cyclization of an appropriate precursor. For instance:

    Condensation Reaction: Start with a substituted aniline and a trifluoromethyl ketone. Condense them to form the phenylimino ketone intermediate.

    Cyclization: Cyclize the phenylimino ketone with an appropriate dienophile (e.g., maleic anhydride) to form the pyrroloquinoline ring system.

Industrial Production: Industrial-scale production typically involves efficient and scalable methods. Consult the literature for specific conditions and yields.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, leading to various oxidation states.

    Reduction: Reduction of the carbonyl group or other functional groups is feasible.

    Substitution: The trifluoromethyl group can be substituted under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Use oxidants like KMnO or PCC.

    Reduction: Employ reducing agents such as NaBH or LiAlH.

    Substitution: Nucleophiles (e.g., amines) can replace the trifluoromethyl group.

Major Products: The major products depend on the specific reaction conditions. Isolation and characterization are essential to identify intermediates and final products.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a versatile building block for the synthesis of other complex molecules.

    Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

    Medicine: Potential drug candidates due to their unique structure.

    Industry: Used in material science or as a ligand in catalysis.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

While there are related pyrroloquinolines, this compound stands out due to its trifluoromethyl-substituted phenylimino group. Similar compounds include .

Properties

Molecular Formula

C22H19F3N2O

Molecular Weight

384.4 g/mol

IUPAC Name

6,9,11,11-tetramethyl-3-[3-(trifluoromethyl)phenyl]imino-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C22H19F3N2O/c1-12-8-16-13(2)11-21(3,4)27-19(16)17(9-12)18(20(27)28)26-15-7-5-6-14(10-15)22(23,24)25/h5-11H,1-4H3

InChI Key

XRKAJKXITZNZAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C(=NC4=CC=CC(=C4)C(F)(F)F)C(=O)N3C(C=C2C)(C)C

Origin of Product

United States

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